Cas no 2227-25-0 (2,4,6-Pyrimidinetriamine,5-(2-phenyldiazenyl)-)

2,4,6-Pyrimidinetriamine,5-(2-phenyldiazenyl)- structure
2227-25-0 structure
Product name:2,4,6-Pyrimidinetriamine,5-(2-phenyldiazenyl)-
CAS No:2227-25-0
MF:C10H11N7
MW:229.241239786148
CID:257335
PubChem ID:99627

2,4,6-Pyrimidinetriamine,5-(2-phenyldiazenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-Pyrimidinetriamine,5-(2-phenyldiazenyl)-
    • 5-phenyldiazenylpyrimidine-2,4,6-triamine
    • 2,4,6-Triamino-5-benzolazo-pyrimidin
    • 2,4,6-Triamino-5-phenylazopyrimidin
    • 2,4,6-Triamino-5-phenylazo-pyrimidin
    • 2,4,6-Triamino-5-phenyl-azopyrimidin
    • 2,4,6-Triamino-5-phenylazopyrimidine
    • 5-Phenylazo-pyrimidin-2,4,6-triyltriamin
    • 5-phenylazo-pyrimidine-2,4,6-triamine
    • 5-phenylazo-pyrimidine-2,4,6-triyltriamine
    • AC1L4113
    • BRN 0240181
    • Iob-207
    • NSC252089
    • Pyrimidine, 5-phenylazo-2,4,6-triamino-
    • 2,4,6-triaminopyrimidyl-5-azobenzene
    • 2,6-Pyrimidinetriamine, 5-(phenylazo)-
    • NSC-252089
    • NSC 252089
    • DTXSID801251769
    • 5-(2-Phenyldiazenyl)-2,4,6-pyrimidinetriamine
    • IOB 207
    • R5397GRT2H
    • 2,4,6-Triamino-5-(phenylazo)pyrimidine
    • 2,4,6-Pyrimidinetriamine, 5-(2-phenyldiazenyl)-
    • 2227-25-0
    • 5-(Phenylazo)-2,4,6-pyrimidinetriamine
    • Pyrimidine, 2,4,6-triamino-5-(phenylazo)-
    • SCHEMBL10708396
    • 5-25-18-00284 (Beilstein Handbook Reference)
    • 2,4,6-Pyrimidinetriamine, 5-(phenylazo)-
    • Inchi: InChI=1S/C10H11N7/c11-8-7(9(12)15-10(13)14-8)17-16-6-4-2-1-3-5-6/h1-5H,(H6,11,12,13,14,15)/b17-16+
    • InChI Key: NGELHFCRZYMVNZ-WUKNDPDISA-N
    • SMILES: C1=CC=C(/N=N/C2=C(N)N=C(N)N=C2N)C=C1

Computed Properties

  • Exact Mass: 229.10783
  • Monoisotopic Mass: 229.108
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 129Ų
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.57
  • Boiling Point: 586.7°Cat760mmHg
  • Flash Point: 308.6°C
  • Refractive Index: 1.785
  • PSA: 128.56
  • LogP: 3.38220

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.